

# Rafoxanide: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

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## Compound of Interest

Compound Name: Rafoxanide

Cat. No.: B1680503

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## Introduction

**Rafoxanide** is a salicylanilide anthelmintic agent primarily used in veterinary medicine to treat parasitic fluke infections, particularly *Fasciola hepatica* and *Fasciola gigantica*, in ruminants.[1] Its efficacy is rooted in its ability to interfere with the parasite's energy metabolism.[2] Beyond its antiparasitic activity, recent research has unveiled its potential as an anticancer agent, demonstrating inhibitory effects on key signaling pathways implicated in tumorigenesis.[3] This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of **Rafoxanide**, along with its known mechanisms of action, to support further research and drug development efforts.

## Chemical Structure and Identification

**Rafoxanide**, a halogenated salicylanilide, possesses a complex aromatic structure. Its chemical identity is defined by the following identifiers:

- IUPAC Name: N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide[4]
- CAS Number: 22662-39-1[5]
- Molecular Formula: C<sub>19</sub>H<sub>11</sub>Cl<sub>2</sub>I<sub>2</sub>NO<sub>3</sub>[4]

- SMILES: C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl[4]
- InChI: InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)[4]

Below is a two-dimensional representation of the chemical structure of **Rafoxanide**.

Caption: 2D Chemical Structure of **Rafoxanide**.

## Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A summary of the key physicochemical parameters for **Rafoxanide** is presented in the table below.

Property	Value
Molecular Weight	626.01 g/mol [4]
Appearance	A crystalline solid, described as a greyish-white to brown colored odorless powder.[5]
Melting Point	150-154 °C, with other sources reporting ranges up to 173-177 °C. This variability may be due to different polymorphic forms or impurities.
Solubility	- Water: Practically insoluble.[5]- Organic Solvents: - DMSO: ~30 mg/mL[5] - Dimethylformamide (DMF): ~30 mg/mL[5] - Ethanol: ~2 mg/mL[5] - Acetone: Soluble in 25 parts - Chloroform: Soluble in 40 parts - Ethyl Acetate: Soluble in 35 parts
pKa	Although Rafoxanide is known to be a weak acid, a specific experimentally determined pKa value is not readily available in the reviewed literature.
LogP (Octanol-Water)	A calculated LogP value of 8.10 has been reported, indicating high lipophilicity. Experimental data is not readily available.

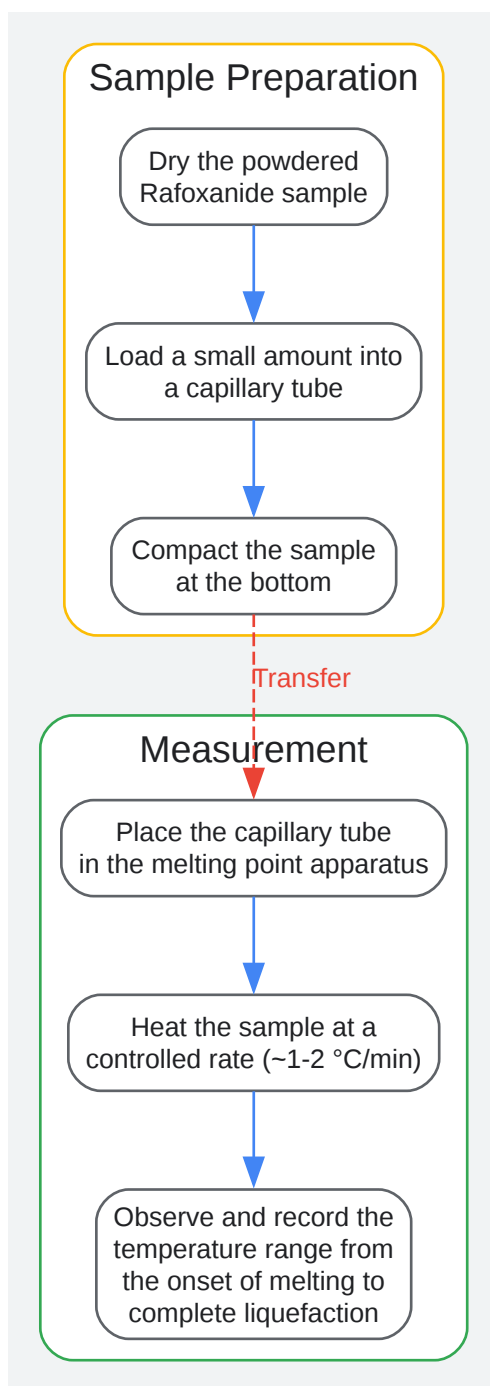
## Experimental Protocols

The accurate determination of physicochemical properties is fundamental in drug development. Below are detailed methodologies for key experiments cited in the literature for compounds with similar characteristics to **Rafoxanide**.

### Melting Point Determination (Capillary Method)

This method is widely used for the determination of the melting point of a crystalline solid.

Workflow:



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Caption: Workflow for Melting Point Determination.

Detailed Steps:

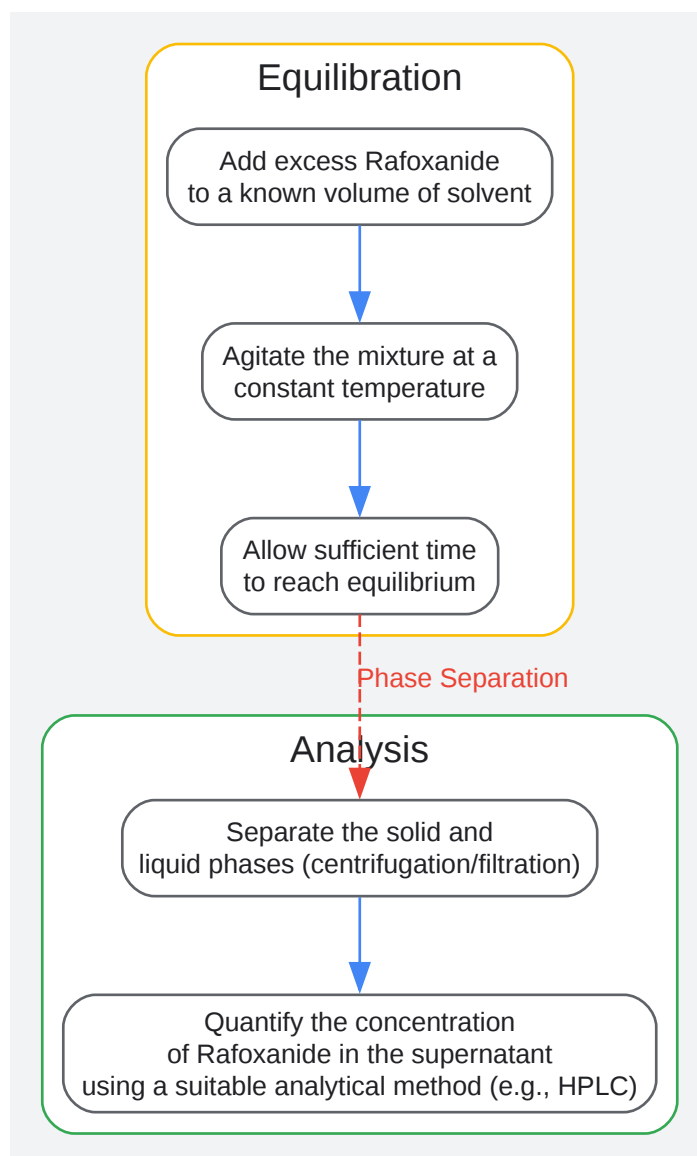
- Sample Preparation: A small amount of finely powdered, dry **Rafoxanide** is packed into a thin-walled capillary tube, sealed at one end.

- **Apparatus Setup:** The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range is reported as the melting point.

## Solubility Determination (Flask Method - OECD 105)

The flask method is a common technique for determining the water solubility of substances.

Workflow:



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Caption: Workflow for Solubility Determination.

Detailed Steps:

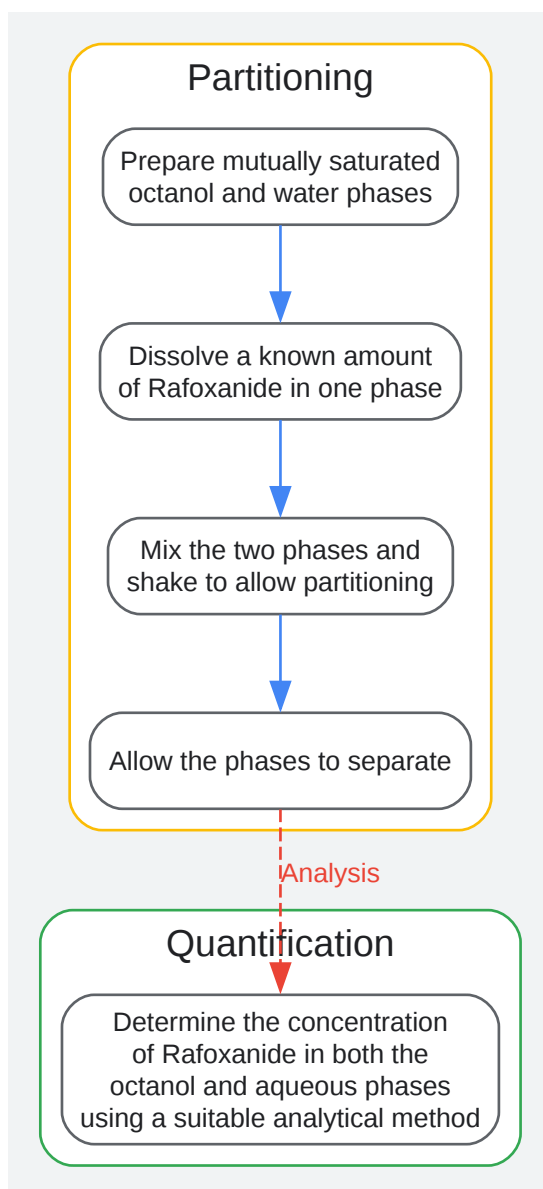
- **Equilibration:** An excess amount of **Rafoxanide** is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a flask. The mixture is then agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

- Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
- Quantification: The concentration of **Rafoxanide** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.<sup>[6]</sup>

## LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (LogP).

Workflow:



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Caption: Workflow for LogP Determination.

Detailed Steps:

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of **Rafoxanide** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with the other phase in a



separatory funnel and shaken vigorously to facilitate the partitioning of the compound between the two immiscations.

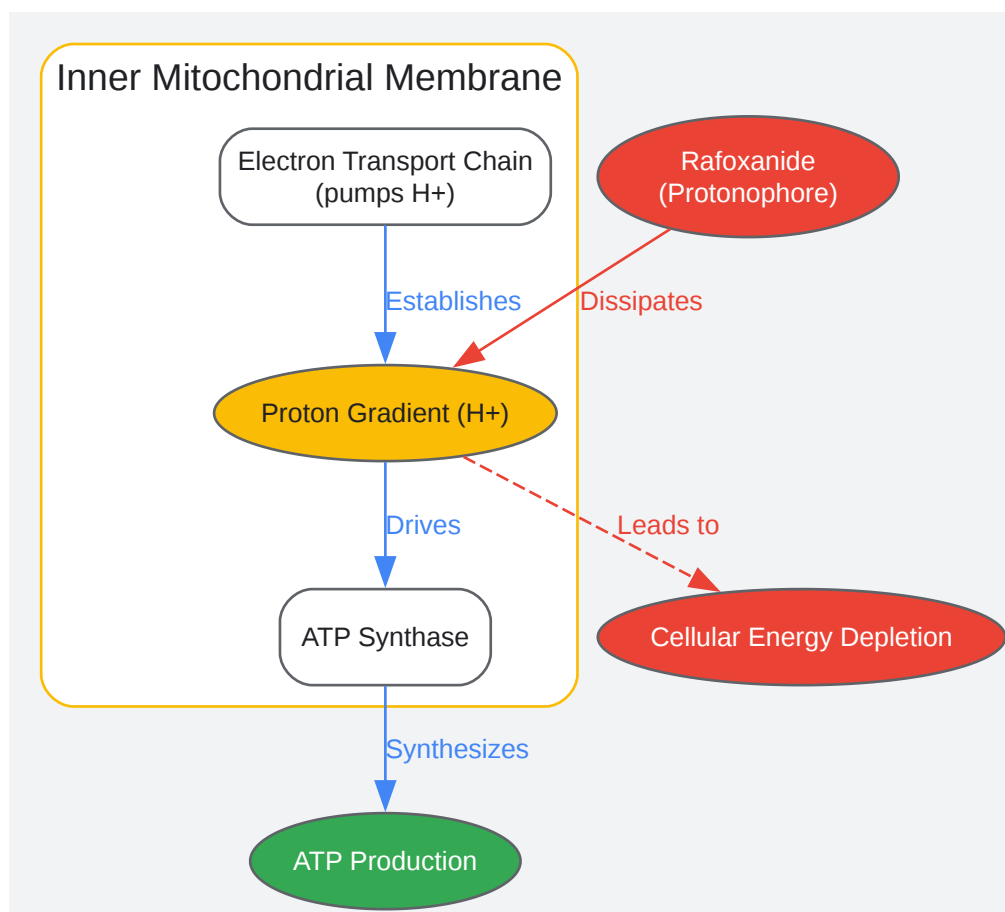
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated.
- **Concentration Measurement:** The concentration of **Rafoxanide** in each phase is determined using an appropriate analytical technique.
- **Calculation:** The LogP is calculated as the logarithm of the ratio of the concentration of **Rafoxanide** in the octanol phase to its concentration in the aqueous phase.

## Mechanisms of Action & Signaling Pathways

**Rafoxanide** exerts its biological effects through multiple mechanisms, primarily targeting cellular energy metabolism and key signaling pathways.

### Uncoupling of Oxidative Phosphorylation

The primary anthelmintic mechanism of **Rafoxanide** involves the uncoupling of oxidative phosphorylation in the mitochondria of parasites.<sup>[2]</sup> As a protonophore, it disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.<sup>[7]</sup> This leads to a rapid depletion of cellular energy, ultimately causing paralysis and death of the parasite.

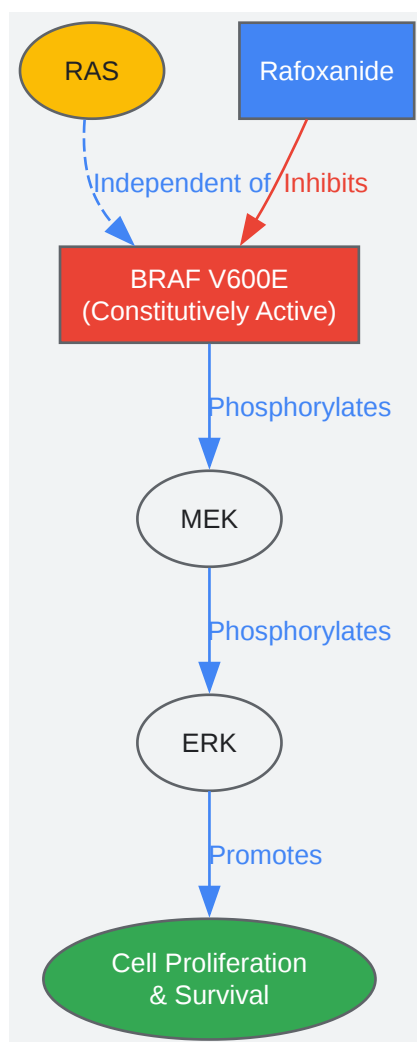


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Caption: **Rafoxanide's** Uncoupling of Oxidative Phosphorylation.

## Inhibition of BRAF V600E Signaling

In the context of cancer, **Rafoxanide** has been identified as a potent inhibitor of the BRAF V600E mutant protein.<sup>[2]</sup> The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver of cell proliferation and survival in several cancers, including melanoma. By inhibiting this mutated kinase, **Rafoxanide** can suppress downstream signaling and induce apoptosis in cancer cells.

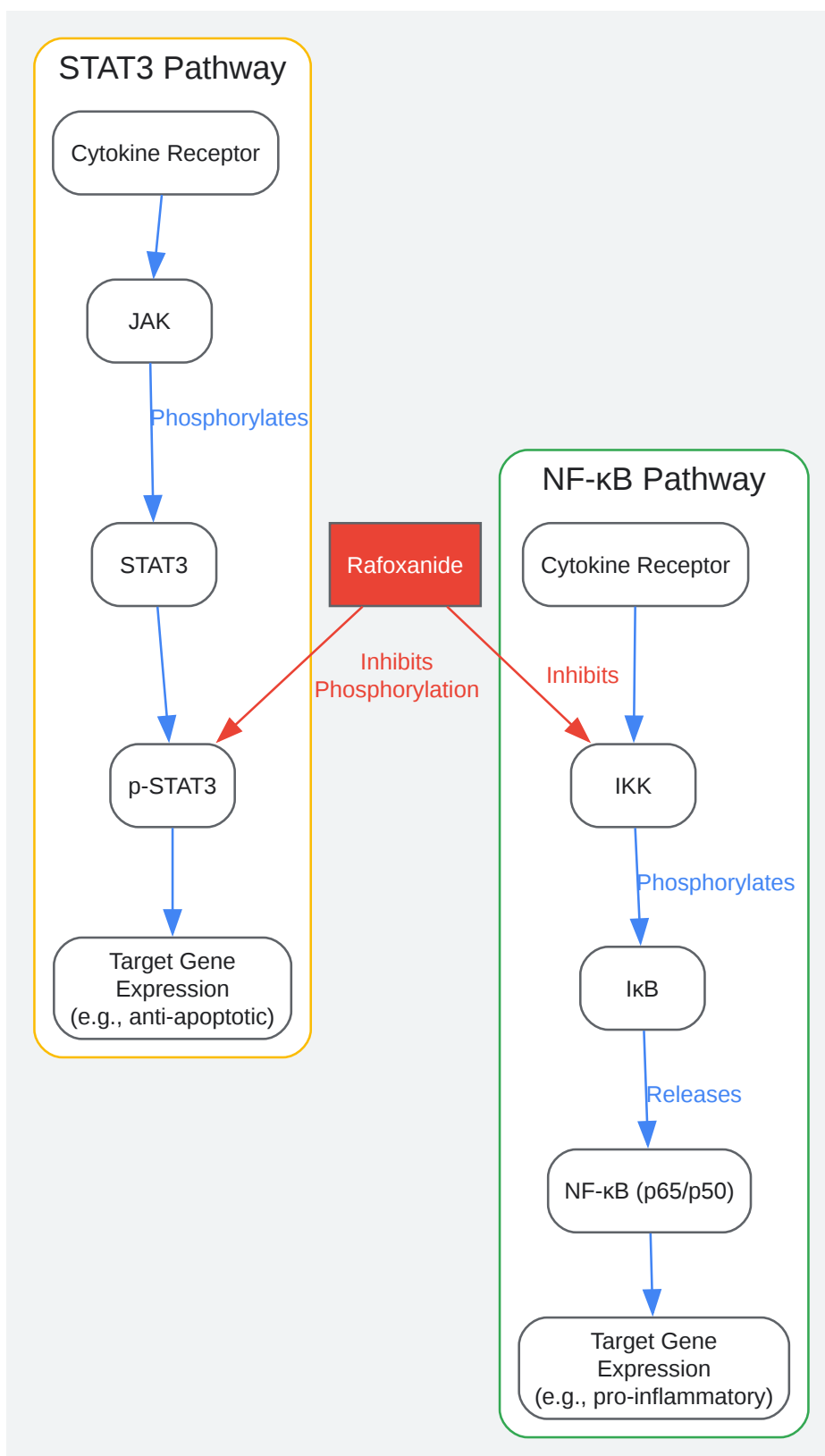


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Caption: Inhibition of the BRAF V600E Signaling Pathway by **Rafoxanide**.

## Modulation of STAT3 and NF-κB Signaling

**Rafoxanide** has been shown to negatively modulate the STAT3 and NF-κB signaling pathways, which are often constitutively active in cancer cells and contribute to inflammation, cell survival, and proliferation.[8][9] **Rafoxanide** can reduce the phosphorylation of STAT3 and the p65 subunit of NF-κB, thereby inhibiting their transcriptional activity.[8][10]



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Caption: Modulation of STAT3 and NF-κB Signaling Pathways by **Rafoxanide**.

## Conclusion

**Rafoxanide** is a well-established anthelmintic with a clearly defined mechanism of action against parasitic flukes. Its physicochemical properties, particularly its high lipophilicity, are key to its biological activity. The emerging data on its anticancer effects, through the inhibition of critical oncogenic pathways, highlight its potential for drug repurposing. This technical guide provides a comprehensive overview of the chemical and physical properties of **Rafoxanide**, which is essential for guiding future research into its therapeutic applications and for the development of novel formulations and delivery systems. Further investigation into its experimental pKa and a more detailed elucidation of its interactions with various signaling pathways will be crucial for realizing its full therapeutic potential.

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